
1-Chloro-2,4-dimethoxybenzene
Overview
Description
1-Chloro-2,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2. It is characterized by a benzene ring substituted with a chlorine atom and two methoxy groups at the 2 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The chlorine atom can be reduced to form 2,4-dimethoxybenzene.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Alkylation: Alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-Chloro-2,4-dimethoxy-5-nitrobenzene.
Sulfonation: this compound-5-sulfonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemical Synthesis
1-Chloro-2,4-dimethoxybenzene is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for the development of more complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The chlorine atom can be replaced by other substituents, making it useful for synthesizing substituted aromatic compounds.
- Nucleophilic Reactions : The methoxy groups can facilitate nucleophilic attacks, leading to the formation of diverse derivatives.
Pharmaceutical Research
In pharmaceutical chemistry, this compound is explored for its potential as a precursor in drug development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases. Notably, chlorinated aromatic compounds have been investigated for their biological activity, including antimicrobial and anticancer properties.
Biological Applications
Research has indicated that this compound can be involved in studies related to enzyme-catalyzed reactions . It helps in understanding metabolic pathways involving halogenated compounds. For example, its role in dehalogenation processes can provide insights into bioremediation techniques and the environmental fate of chlorinated compounds .
Industrial Uses
The compound finds applications in the production of specialty chemicals and materials. Notable industrial uses include:
- Dyes and Pigments : Its derivatives are employed in manufacturing various dyes and pigments due to their vibrant colors and stability.
- Polymers : It serves as an additive or modifier in polymer production, enhancing material properties such as durability and resistance to degradation.
Toxicological Studies
Given its chlorinated structure, this compound is also studied for its potential toxicological effects . Research has shown that similar chlorinated compounds can induce hepatotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction . Understanding these effects is crucial for assessing the safety of chemicals used in industrial applications.
Case Study 1: Enzyme Catalysis
A study investigated the use of chlorinated 1,4-dimethoxybenzenes as cofactors in lignin peroxidase (LiP) catalysis. The research demonstrated that these compounds could enhance the enzymatic oxidation of various substrates, providing a novel approach to biocatalysis .
Case Study 2: Toxicogenomics
Another study focused on the hepatotoxicity mechanisms of p-dialkoxy chlorobenzenes, including this compound. Utilizing in vitro omics technologies revealed significant insights into biological pathways affected by these compounds, which could inform risk assessments for chemical exposure .
Mechanism of Action
The mechanism of action of 1-chloro-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which are electron-donating. This activation facilitates electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the reactivity and orientation of further substitutions on the benzene ring.
Comparison with Similar Compounds
- 1-Chloro-2,5-dimethoxybenzene
- 1-Chloro-3,4-dimethoxybenzene
- 1-Chloro-2,6-dimethoxybenzene
Comparison: 1-Chloro-2,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and the types of reactions it undergoes. For example, the 2,4-dimethoxy substitution pattern provides different electronic effects compared to the 2,5- or 3,4-dimethoxy isomers, leading to variations in reactivity and product formation in electrophilic aromatic substitution reactions.
Biological Activity
1-Chloro-2,4-dimethoxybenzene (C8H9ClO2) is an organic compound notable for its unique structural features, which influence its biological activity. This article explores the compound's biological properties, including its interactions with biological macromolecules, potential therapeutic applications, and toxicity profiles.
- Molecular Formula: C8H9ClO2
- Molecular Weight: 172.609 g/mol
- CAS Number: 7051-13-0
- IUPAC Name: this compound
The compound features a benzene ring with one chlorine atom and two methoxy groups located at the 2 and 4 positions. This configuration contributes to its reactivity and potential biological interactions.
Interaction with Biological Macromolecules
Research indicates that this compound can interact effectively with proteins and nucleic acids. The presence of the chlorine atom enhances its binding affinity through mechanisms such as halogen bonding, which is crucial for drug design and development .
Table 1: Binding Affinity of this compound with Biological Targets
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity: Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. It has been suggested that the chlorinated aromatic structure contributes to its efficacy in disrupting bacterial cell membranes .
- Anti-inflammatory Effects: In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 100 µg/mL and above, highlighting its potential as an antimicrobial agent.
Toxicity Profile
Despite its promising biological activities, this compound also poses certain health risks:
- Irritation: The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure .
- Toxicity Studies: Animal studies have reported adverse effects at high doses, including liver toxicity and potential neurotoxicity .
Table 2: Toxicity Data Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-chloro-2,4-dimethoxybenzene, and how do reaction conditions influence yield?
- Methodology : The synthesis often involves electrophilic aromatic substitution or methoxylation of chlorinated precursors. For example, Yang et al. (2009) achieved a 68% yield using a Friedel-Crafts alkylation approach with AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C . Key parameters include:
- Catalyst : Lewis acids (e.g., AlCl₃, FeCl₃).
- Solvent : Polar aprotic solvents (DCM, DMSO).
- Temperature : Low temperatures (0–25°C) to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate).
- Yield Optimization Table :
Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
AlCl₃ | DCM | 0–5 | 68 | |
FeCl₃ | DMSO | 25 | 52 |
Q. How is this compound characterized spectroscopically?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns. For example:
- ¹H NMR (CDCl₃): δ 7.24 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.43 (s, 3H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.86 (s, 3H, -OCH₃) .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch).
- Mass Spec : Molecular ion peak at m/z 172.61 (C₈H₉ClO₂) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Stability assays show the compound is stable in pH 5–9 but degrades under strongly acidic (pH < 3) or alkaline (pH > 11) conditions due to hydrolysis of the methoxy groups . For storage, use inert atmospheres (N₂/Ar) and temperatures < 4°C to prevent oxidative decomposition.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology : The chlorine atom at position 1 is activated for NAS due to electron-withdrawing effects from adjacent methoxy groups. Computational studies (e.g., DFT calculations) reveal:
- Electron Density : Reduced at the Cl-bearing carbon (Mulliken charge: +0.32).
- Reactivity : Enhanced with electron-rich nucleophiles (e.g., amines, thiols) in polar solvents like DMF at 60–80°C .
- Experimental Design : Monitor reaction progress via TLC and isolate products using preparative HPLC.
Q. What role does this compound play in synthesizing bioactive molecules, and how can its derivatives be optimized?
- Methodology : The compound serves as a precursor for:
- Antimicrobial Agents : Derivatives like 1-chloro-2-isocyanatoethane analogs show activity against Bacillus subtilis (MIC: 32 µg/mL) via DNA gyrase inhibition (docking score: −5.64 kcal/mol) .
- Ligand Design : Modify methoxy groups to enhance binding to metalloenzymes (e.g., tyrosinase inhibitors).
- Optimization Strategy : Introduce electron-withdrawing groups (e.g., NO₂) at position 4 to increase electrophilicity .
Q. How can computational modeling predict the environmental toxicity of this compound?
- Methodology : Use QSAR models and molecular docking to assess:
- Biodegradation : Predicted half-life in soil: ~120 days (EPI Suite).
- Toxicity : LC₅₀ (fish): 2.1 mg/L (ECOSAR).
- Binding to Biomolecules : High affinity for cytochrome P450 (binding energy: −8.2 kcal/mol) .
- Validation : Compare with experimental toxicity assays (e.g., Daphnia magna acute toxicity tests) .
Q. Data Contradictions and Resolution
- Synthetic Yield Discrepancies : AlCl₃ vs. FeCl₃ catalysts show divergent yields (68% vs. 52%). This arises from FeCl₃’s lower Lewis acidity, requiring longer reaction times .
- Biological Activity Variability : Methoxy-substituted derivatives exhibit selective activity against Gram-positive bacteria but not Gram-negative strains, likely due to outer membrane permeability barriers .
Properties
IUPAC Name |
1-chloro-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCRGFGCIQFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220783 | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-13-0 | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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